Lipophilicity Modulation: Difluoromethyl vs. Trifluoromethyl Analog
The replacement of a -CF₃ group with a -CF₂H group significantly alters lipophilicity, a critical parameter for drug absorption and distribution. The target compound, 4-Bromo-2-chloro-1-(difluoromethyl)benzene, has a predicted XLogP3-AA value of 3.9, while its -CF₃ analog, 4-Bromo-2-chloro-1-(trifluoromethyl)benzene (CAS 467435-07-0), exhibits a higher lipophilicity with an XLogP3-AA of 4.1 [1]. This reduction in LogP by 0.2 units is a class-level effect of replacing -CF₃ with -CF₂H [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 4-Bromo-2-chloro-1-(trifluoromethyl)benzene (CAS 467435-07-0): XLogP3-AA = 4.1 |
| Quantified Difference | ΔLogP = -0.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A lower LogP value indicates reduced lipophilicity, which can improve aqueous solubility and decrease non-specific binding, potentially leading to a more favorable pharmacokinetic profile for drug candidates.
- [1] PubChem. (n.d.). 4-Bromo-2-chlorobenzotrifluoride (CID 20269848). Retrieved April 22, 2026. View Source
- [2] Zafrani, Y., Yeffet, D., Sod-Moriah, G., & Berliner, A. (2017). Difluoromethyl Bioisostere: Examining Its Lipophilic and Metabolic Stability Characteristics. Journal of Medicinal Chemistry, 60(2), 797–804. View Source
